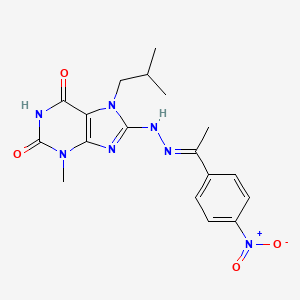
(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an ethyl group, a piperazine ring, an acryloyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms opposite each other. The acryloyl group consists of a double bond between a carbon and an oxygen atom, and the methoxyphenyl group includes a benzene ring with a methoxy group attached .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the double bond in the acryloyl group could potentially undergo addition reactions, and the piperazine ring might be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acryloyl and methoxyphenyl groups could influence its solubility, and the piperazine ring could affect its melting and boiling points .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on compounds with similar structural features, focusing on their synthesis and crystal structure analysis. For instance, studies have detailed the synthesis and crystal structure determination of compounds with complex moieties, showcasing interesting structural features like intermolecular hydrogen bonding and π-π stacking interactions, which could have implications for the compound of interest in terms of its stability and potential interactions with biological targets (Lee et al., 2009).
Corrosion Inhibition
Chalcone derivatives, structurally related to the compound , have been investigated for their corrosion inhibition properties. These studies reveal that such compounds can significantly inhibit corrosion in metal surfaces, highlighting their potential application in protecting materials in acidic environments. The mechanism of action often involves the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm (Lgaz et al., 2017).
Pharmaceutical Applications
Similar compounds have been synthesized and evaluated for various pharmaceutical applications, including as inhibitors for specific proteins or enzymes involved in disease pathways. The detailed synthesis, structural elucidation, and potential biological activities of these compounds underscore their relevance in drug discovery and development processes. For example, the synthesis and characterization of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate through Ugi four-component reaction highlight the compound's potential for further biological evaluation (Ganesh et al., 2017).
Analytical Methods
Research on developing analytical methods for detecting and quantifying related compounds in biological matrices indicates the importance of these compounds in pharmacokinetic and pharmacodynamic studies. This research can provide insights into the metabolism, distribution, and elimination of these compounds, which is crucial for their development as therapeutic agents (Ying, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to targetSignal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
It’s known that compounds with similar structures inhibit the activation of stat3 . This inhibition prevents the transcription of genes involved in cell proliferation and survival, thereby exerting an anti-inflammatory and anti-arthritic effect .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting STAT3, the compound may disrupt this pathway, leading to reduced inflammation and cell proliferation .
Pharmacokinetics
The lipophilicity and rate of degradation of similar compounds have been found to correlate with their biological activity .
Result of Action
The inhibition of STAT3 can lead to a decrease in inflammation and cell proliferation, which could potentially be beneficial in conditions such as arthritis . Furthermore, the compound may have neuroprotective activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Propiedades
IUPAC Name |
ethyl 2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-25-17(22)12-15-18(23)19-10-11-20(15)16(21)9-6-13-4-7-14(24-2)8-5-13/h4-9,15H,3,10-12H2,1-2H3,(H,19,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVEYQCUIJQCI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B2771240.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)

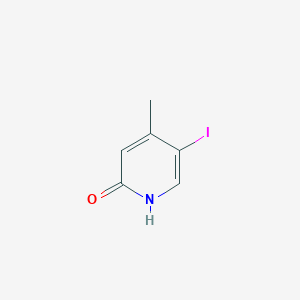
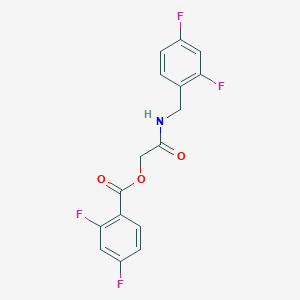
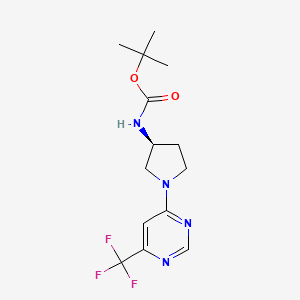
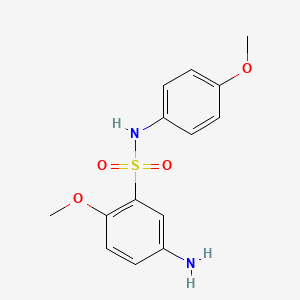
![6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2771253.png)
![3,4-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2771254.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771257.png)
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)
